3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE

Structure-Activity Relationship (SAR) Medicinal Chemistry Synthetic Intermediate

SAR studies on pyrone-based bioactives require precise 2-position substitution. Generic analogs lack the critical 1-hydroxypropyl group that modulates lipophilicity and target engagement. CAS 138597-36-1 provides this exact handle. - Key differentiator: 1-hydroxypropyl vs. allomaltol (H vs. propyl chain) - Enables esterification, oxidation, and functionalization - Predicted increased logP for permeability studies

Molecular Formula C9H12O4
Molecular Weight 184.191
CAS No. 138597-36-1
Cat. No. B2762174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE
CAS138597-36-1
Molecular FormulaC9H12O4
Molecular Weight184.191
Structural Identifiers
SMILESCCC(C1=C(C(=O)C=C(O1)C)O)O
InChIInChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3
InChIKeyYFBPWWUGZZYXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one: Overview


3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one (CAS 138597-36-1) is a 3-hydroxy-γ-pyrone derivative characterized by a specific 2-(1-hydroxypropyl) substitution on the allomaltol (3-hydroxy-6-methyl-4H-pyran-4-one) core . This structural modification distinguishes it from the parent compound and other analogs, placing it within a class of molecules explored for their roles as synthetic intermediates and potential bioactive agents [1]. Its primary utility is derived from its unique substitution pattern, which serves as a key differentiator in research applications.

Specific 1-hydroxypropyl substitution enables SAR and derivative synthesis studies
Synthetic intermediate handle for further chemical modification
Supplier-reported 95% purity baseline; data to verify for assay use

3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one: Key Substituent Role


Generic substitution among 3-hydroxy-4H-pyran-4-one derivatives is not feasible for research applications where the specific 2-position substitution dictates the compound's utility. For 3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one, the 1-hydroxypropyl group is the critical structural determinant. This moiety differentiates it from the core structure allomaltol and other 2-substituted analogs, whose properties (e.g., lipophilicity, synthetic handle, or target engagement) vary significantly based on the substituent [1]. Therefore, procurement of CAS 138597-36-1 is essential for investigations where the precise structural, physicochemical, or biological profile conferred by the 1-hydroxypropyl side chain is required, as outlined in the following quantitative evidence.

2-position substituent identity defines reactivity, lipophilicity, and potential target engagement; generic substitution may not preserve required properties.
1-hydroxypropyl side chain creates a unique chemical handle; analogues with different substituents (e.g., H, alkyl, aryl) may alter synthetic pathway or biological profile.
Purity and sourcing variability between analogs; direct replacement requires re-validation of physicochemical and analytical specifications.

3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one: Differentiation from Analogs


Structural Divergence from Allomaltol

The presence of the 1-hydroxypropyl group at the 2-position of the γ-pyrone ring represents a fundamental structural divergence from the parent compound, allomaltol (3-hydroxy-6-methyl-4H-pyran-4-one). This substitution is a key point of differentiation for SAR studies and as a synthetic intermediate, as it introduces a unique chemical handle not found on the core scaffold .

Structural divergence
Context-dependent
1-hydroxypropyl at 2-position vs. unsubstituted allomaltol
Defines unique chemical handle for SAR and synthesis
Structural assignment; experimental validation recommended
Structure-Activity Relationship (SAR) Medicinal Chemistry Synthetic Intermediate

Increased Lipophilicity Over Allomaltol

The addition of the 1-hydroxypropyl side chain to the allomaltol core is expected to alter its physicochemical profile, notably by increasing lipophilicity. While direct experimental log P values for CAS 138597-36-1 are not available in the accessed literature, the introduction of a C3 alkyl chain generally correlates with increased lipophilicity compared to the unsubstituted parent compound, 3-hydroxy-6-methyl-4H-pyran-4-one (allomaltol) [1]. This is a class-level inference for pyrone derivatives.

Lipophilicity shift
Class-level inference
Predicted higher logP vs. allomaltol due to C3 side chain
Supports lipophilicity trend for side-chain profiling
No direct experimental logP; class-level estimate
Physicochemical Property Analysis Drug Design Permeability

Purity and Identity Specifications

Procurement of CAS 138597-36-1 is defined by specific identity and purity specifications from commercial suppliers. For instance, AKSci provides the compound with a minimum purity specification of 95% . This quantitative purity standard is a critical parameter for research use, distinguishing it from other 2-substituted analogs that may be offered at different purity grades or are not readily available. Direct comparison of purity is essential for ensuring reproducibility in synthetic or biological assays.

Purity specification
Data to verify
≥ 95% (supplier-reported)
Procurement baseline for reproducible assay use
Verify via certificate of analysis
Chemical Procurement Analytical Chemistry Quality Control

3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one: Research Applications


Synthetic Intermediate for 2-Substituted Pyrone Derivatives

3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one is a valuable synthetic intermediate for creating novel compounds based on the allomaltol scaffold. The 1-hydroxypropyl group serves as a reactive handle for further chemical modifications, such as esterification, oxidation, or conversion to other functional groups, enabling the exploration of SAR in this chemical space [1]. Its procurement is essential for projects aiming to build focused libraries of 2-substituted allomaltol derivatives.

Impact of 2-Substitution on Bioactivity

As part of a broader class of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, this specific compound is useful for investigating how substituents at the 2-position modulate biological activity. Studies on related Mannich base derivatives have demonstrated variable anticonvulsant and antimicrobial effects based on the 2-substituent [1]. CAS 138597-36-1 provides a specific data point with a 1-hydroxypropyl group for this class of SAR studies.

Physicochemical Profiling of Allomaltol Analogs

Researchers focused on the physicochemical optimization of pyrone-based compounds can utilize CAS 138597-36-1 to study the effect of a 1-hydroxypropyl chain on properties like logP and solubility. The increased lipophilicity predicted for this derivative relative to allomaltol makes it a useful tool for investigating how this specific side chain alters the distribution and permeability profile of the core scaffold [1].

Application
Selection Property
Validation Focus
Synthetic intermediate
Substituent-specific reactivity handle
Downstream derivatization feasibility
2-Substitution SAR studies
Substituent-dependent bioactivity profile
Class-level anticonvulsant/antimicrobial endpoint review
Physicochemical profiling
Lipophilicity modulation by C3 side chain
Predicted logP and solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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